2-(3-Formylphenyl)-4-hydroxypyridine
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Overview
Description
2-(3-Formylphenyl)-4-hydroxypyridine is an organic compound that features both a formyl group and a hydroxypyridine moiety
Mechanism of Action
Target of Action
The primary target of 2-(3-Formylphenyl)-4-hydroxypyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound’s interaction with its targets involves the process of transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound also is involved in the process of protodeboronation , which is a valuable transformation in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the SM coupling reaction . This reaction results in the formation of new carbon–carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine typically involves the formylation of a phenylpyridine precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring. The reaction conditions usually involve heating the mixture to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Formylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypyridine moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)-4-hydroxypyridine.
Reduction: 2-(3-Hydroxymethylphenyl)-4-hydroxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Formylphenyl)-4-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylphenyl)-4-hydroxypyridine: Similar structure but with the formyl group in a different position.
2-(3-Formylphenyl)-5-hydroxypyridine: Similar structure but with the hydroxyl group in a different position.
2-(3-Formylphenyl)-4-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-(3-Formylphenyl)-4-hydroxypyridine is unique due to the specific positioning of the formyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-oxo-1H-pyridin-2-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(6-9)12-7-11(15)4-5-13-12/h1-8H,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFNCZCDSZZTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692434 |
Source
|
Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-98-1 |
Source
|
Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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